molecular formula C11H15N B15263634 3-Ethyl-3-phenylazetidine CAS No. 7215-19-2

3-Ethyl-3-phenylazetidine

Cat. No.: B15263634
CAS No.: 7215-19-2
M. Wt: 161.24 g/mol
InChI Key: BGAVUZCQVCIEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-3-phenylazetidine is a heterocyclic organic compound with the molecular formula C11H15N. It belongs to the class of azetidines, which are four-membered nitrogen-containing rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-3-phenylazetidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-phenylpropylamine with ethyl iodide under basic conditions to form the azetidine ring . The reaction conditions often require a strong base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.

Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3-phenylazetidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Mechanism of Action

The mechanism by which 3-ethyl-3-phenylazetidine exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

  • 3-Methyl-3-phenylazetidine
  • 3-Propyl-3-phenylazetidine
  • 3-Phenylazetidine

Comparison: Compared to its analogs, 3-ethyl-3-phenylazetidine is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules. This structural difference can lead to variations in its chemical and biological properties, making it a valuable compound for specific applications .

Properties

CAS No.

7215-19-2

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

3-ethyl-3-phenylazetidine

InChI

InChI=1S/C11H15N/c1-2-11(8-12-9-11)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3

InChI Key

BGAVUZCQVCIEHP-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.